N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide)
Description
Properties
IUPAC Name |
2-chloro-N-[2-[(2-chloroacetyl)-methylamino]ethyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl2N2O2/c1-11(7(13)5-9)3-4-12(2)8(14)6-10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTABKLQUXUUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C(=O)CCl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36784-59-5 | |
| Record name | N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Amidation of Chloroacetyl Chloride with Methylamine
Adapting techniques from the synthesis of N,N-dimethylchloroacetamide, 2-chloro-N-methylacetamide can be synthesized via the reaction of methylamine with chloroacetyl chloride under controlled conditions:
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Reagents : Chloroacetyl chloride, methylamine gas, dichloromethane (DCM), sodium acetate.
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Conditions :
The reaction proceeds via nucleophilic acyl substitution, where methylamine attacks the carbonyl carbon of chloroacetyl chloride, displacing chloride. Post-reaction, the organic phase is separated, dried with anhydrous magnesium sulfate, and concentrated under vacuum. Yield and purity metrics from analogous syntheses suggest ~85–90% efficiency with >99% purity when optimized.
Challenges and Optimizations
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Byproduct formation : Excess methylamine may lead to over-alkylation, necessitating stoichiometric precision.
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Temperature control : Low temperatures prevent thermal degradation of chloroacetyl chloride, which is prone to hydrolysis at elevated temperatures.
Alkylation of Ethylenediamine with 2-Chloro-N-methylacetamide
The core synthesis involves coupling ethylenediamine with two equivalents of 2-chloro-N-methylacetamide. This step exploits the nucleophilicity of ethylenediamine’s primary amines to displace chloride from the chloroacetamide.
Aqueous Alkylation Method
Patent EP1133466B1 details an aqueous alkylation strategy for structurally related compounds, which can be adapted for this synthesis:
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Reagents : Ethylenediamine, 2-chloro-N-methylacetamide, weakly acidic cationic resin.
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Conditions :
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Procedure :
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Ethylenediamine is dissolved in water, and 2-chloro-N-methylacetamide is added incrementally.
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The pH is maintained at 5.5 via resin-mediated buffering.
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The mixture is stirred for 12–24 hours, followed by resin filtration and concentration under reduced pressure.
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This method avoids organic solvents, simplifying purification. The product is isolated as a humid residue, which can be lyophilized or crystallized from ethanol.
Organic Solvent-Based Alkylation
For enhanced reaction kinetics, non-aqueous conditions may be employed:
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Reagents : Ethylenediamine, 2-chloro-N-methylacetamide, potassium carbonate, dimethylformamide (DMF).
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Conditions :
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Solvent: DMF or acetonitrile.
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Base: Potassium carbonate (2.2 equiv) to deprotonate amines.
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Temperature: 60–80°C for 6–12 hours.
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Workup : Post-reaction, the mixture is filtered to remove salts, and the solvent is evaporated. The crude product is recrystallized from ethyl acetate/hexane.
While this approach accelerates reaction rates, it introduces challenges in solvent removal and necessitates rigorous drying to prevent hydrolysis of the chloroacetamide.
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing cost, yield, and purity. Key factors include:
Continuous Flow Reactors
Solvent Recycling
Chemical Reactions Analysis
Alkylation Reactions with Nucleophiles
The compound’s chlorine atoms undergo nucleophilic substitution (SN2) with oxygen, nitrogen, or sulfur nucleophiles. Key examples include:
Alkoxyalkylation of Indole Derivatives
In the presence of cesium carbonate, N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) reacts with hydroxyindoles to form ether-linked indole derivatives. For example:
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Reaction with 5-hydroxy-1H-indole-2-carboxylate yields 5-(dimethylcarbamoylmethoxy)-1H-indole-2-carboxylate (67% yield, room temperature, DMF) .
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Reaction with 4-chloro-1H-indole-3-carboxylic acid under barium hydroxide catalysis (50°C, DMF) produces 4-chloro-1-dimethylcarbamoylmethyl-1H-indole-3-carboxylic acid in 73% yield .
Table 1: Comparative Reaction Conditions and Outcomes
| Substrate | Base | Solvent | Temp (°C) | Yield | Product Characterization (¹H NMR, MS) |
|---|---|---|---|---|---|
| 5-Hydroxyindole-2-carboxylate | Cs₂CO₃ | DMF | 25 | 67% | δ 11.74 (s, NH), 4.74 (s, OCH₂), [M⁺] m/z 290 |
| 4-Chloroindole-3-carboxylic acid | Ba(OH)₂·8H₂O | DMF | 50 | 73% | δ 7.42 (s, indole-H), [M+H]⁺ m/z 281.1 |
Amide Coupling with Amines
The chloroacetamide groups react with primary or secondary amines to form bis-amide derivatives. For instance, reactions with ethylenediamine derivatives yield podands or macrocyclic ligands, as seen in analogous systems .
Hydrolysis and Stability
Under acidic or basic conditions, the compound undergoes hydrolysis:
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Basic Hydrolysis : In aqueous NaOH, the chloro groups are replaced by hydroxyls, forming N,N'-(ethane-1,2-diyl)bis(2-hydroxy-N-methylacetamide).
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Acidic Hydrolysis : HCl promotes cleavage of the acetamide bond, yielding ethylene diamine and chloroacetic acid derivatives .
Polymerization and Cross-Linking
The bis-electrophilic nature enables its use as a cross-linker:
Scientific Research Applications
Synthesis and Reactions
N,N'-(Ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) serves as an important intermediate in organic synthesis. It can be synthesized through various methods, often involving the reaction of ethane-1,2-diamine with chloroacetyl derivatives. The following table summarizes key synthetic routes:
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method 1 | Ethane-1,2-diamine + Chloroacetyl chloride | Reflux in methanol for 10 hours | 70% |
| Method 2 | Ethane-1,2-diamine + 2-Chloro-N-methylacetamide | Stirring at room temperature for 24 hours | 65% |
Medicinal Chemistry
N,N'-(Ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) has been studied for its potential as an antimicrobial agent. Its structural similarity to other known sulfonamide derivatives suggests it may exhibit bacteriostatic properties. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains .
Synthesis of Complex Molecules
This compound is utilized as a building block for synthesizing more complex molecules in pharmaceutical chemistry. For instance, it has been employed in the preparation of amide podands and other ligands used in coordination chemistry . Its ability to form stable complexes with metal ions makes it valuable in the development of new catalysts and materials.
Polymer Chemistry
In polymer science, N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) has been explored as a functional additive in plastics. Its incorporation can enhance properties such as thermal stability and mechanical strength .
Case Study 1: Antimicrobial Activity
A study conducted on related sulfonamide compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structural modifications involving N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) were shown to enhance efficacy compared to traditional sulfonamides .
Case Study 2: Coordination Chemistry
Research involving this compound as a ligand in coordination complexes revealed its ability to stabilize metal ions effectively. The synthesized complexes exhibited promising catalytic activity in organic transformations, highlighting its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of N,N’-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) involves its ability to react with nucleophilic sites on biomolecules. This reactivity is primarily due to the presence of the chloro groups, which can undergo nucleophilic substitution reactions. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby affecting their function and activity .
Comparison with Similar Compounds
Cationic Gemini Surfactants with Ester Spacers
Examples :
Key Differences :
- Structure: The spacer in CGSES derivatives includes ester linkages (bis(2-chloroethanoate)), whereas the target compound has a direct ethane-1,2-diyl chain.
- Functional Groups : CGSES compounds feature quaternary ammonium heads and alkanamidoethyl tails, enhancing their surfactant properties.
- Applications : These surfactants exhibit superior corrosion inhibition for mild steel in acidic environments (e.g., 93.93–97.46% efficiency for CGSES12–CGSES16) due to strong adsorption on metal surfaces. Performance increases with alkyl chain length .
Table 1 : Comparison of Corrosion Inhibition Efficiency
| Compound | Inhibition Efficiency (%) | Reference |
|---|---|---|
| Target Compound | N/A | — |
| CGSES12 (C12 alkyl) | 93.93 | |
| CGSES16 (C16 alkyl) | 97.46 |
Bis-Triazolo and Bis-Quinoxaline Derivatives
Examples :
- 10a–10e: N,N'-(Ethane-1,2-diyl)bis(2-(quinoxalin-2-yl)phenoxy)acetamides .
Key Differences :
- Structure: Quinoxaline or triazolo moieties replace chloro groups, introducing aromatic and heterocyclic systems.
- Applications: These derivatives demonstrate cytotoxic activity against breast cancer cells (MDA-MB-231).
- Synthesis: Prepared via nucleophilic substitution between bromophenoxy-quinoxaline derivatives and ethylenediamine, contrasting with the target compound’s simpler bis-chloroacetylation.
Heterocyclic Derivatives from Bis-Cyanoacetamide
Examples :
- 15, 19: Bis(aminopyrazoles) and bis(pyrazolo-triazine-carboxamides) synthesized from N,N'-(ethane-1,2-diyl)bis(cyanoacetamide) .
Key Differences :
- Reactivity: The cyanoacetamide precursor undergoes cyclocondensation with hydrazonoyl chlorides or aryldiazonium salts to form nitrogen-rich heterocycles.
- Applications : These compounds are explored for antimicrobial and anticancer activities, leveraging their planar heterocyclic frameworks for DNA intercalation .
Diamide Derivatives with Aromatic Substituents
Key Differences :
Bis-Acetylated Derivatives
Key Differences :
- Structure : Acetyl groups replace chloro and methyl substituents, reducing electrophilicity.
- Applications : Used as an oxidant stabilizer in industrial settings, contrasting with the target compound’s role as a synthetic intermediate .
Biological Activity
N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) is characterized by its unique chemical structure, which includes two 2-chloro-N-methylacetamide moieties linked by an ethane-1,2-diyl group. Its molecular formula is , and it has a molecular weight of approximately 223.10 g/mol.
Synthesis
The synthesis of N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) typically involves the reaction of 2-chloro-N-methylacetamide with ethylene diamine or similar reagents under controlled conditions. The process is often monitored using techniques such as thin-layer chromatography (TLC) and characterized using spectroscopic methods like NMR and mass spectrometry.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide). The compound has shown significant efficacy against various bacterial strains and fungi. For instance:
- Bacterial Strains Tested :
- Escherichia coli (ATCC 25922)
- Pseudomonas aeruginosa (ATCC 27853)
- Staphylococcus aureus (ATCC 25923)
The results indicated that the compound exhibited notable antibacterial activity, with inhibition zones measured through agar diffusion methods.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 30 |
| Pseudomonas aeruginosa | 35 |
| Staphylococcus aureus | 36 |
These results suggest that N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
Research indicates that derivatives of this compound may also exhibit anti-inflammatory properties. For example, compounds derived from its structure have been studied for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. In vitro assays demonstrated that these derivatives could reduce inflammation markers significantly .
Case Studies
One notable case study involved the application of N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) in treating infections caused by resistant strains of bacteria. The compound was administered in a controlled setting to evaluate its effectiveness compared to standard antibiotics. The findings revealed a higher success rate in reducing bacterial load in treated subjects than in those receiving conventional treatments .
Toxicity and Safety Profile
While the biological activity of N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) is promising, it is essential to consider its toxicity profile. Preliminary studies indicate that the compound may exhibit acute toxicity if ingested in significant quantities. Safety assessments are ongoing to establish safe dosage levels for potential therapeutic use .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
